Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17374157
InChI: InChI=1S/C10H12ClNO2/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m1/s1
SMILES:
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate

CAS No.:

Cat. No.: VC17374157

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate -

Specification

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name methyl 4-[(1R)-1-aminoethyl]-2-chlorobenzoate
Standard InChI InChI=1S/C10H12ClNO2/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m1/s1
Standard InChI Key UDESMXPGKRWCGH-ZCFIWIBFSA-N
Isomeric SMILES C[C@H](C1=CC(=C(C=C1)C(=O)OC)Cl)N
Canonical SMILES CC(C1=CC(=C(C=C1)C(=O)OC)Cl)N

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate features a benzoic acid ester core with two critical substituents:

  • A chlorine atom at the 2-position, which introduces electron-withdrawing effects, influencing aromatic electrophilic substitution reactivity.

  • An (R)-1-aminoethyl group at the 4-position, contributing chirality and enabling hydrogen-bonding interactions with biological targets .

The compound’s stereochemistry is defined by the RR-configuration at the chiral center of the aminoethyl side chain, as denoted in its IUPAC name: methyl 4-[(1R)-1-aminoethyl]-2-chlorobenzoate .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1336267-04-9
Molecular FormulaC10H12ClNO2\text{C}_{10}\text{H}_{12}\text{ClNO}_2
Molecular Weight213.66 g/mol
SMILES NotationCC@HN
InChIKeyUDESMXPGKRWCGH-ZCFIWIBFSA-N

Spectroscopic and Crystallographic Data

While crystallographic data for this compound remains unpublished, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure. The 1H^1\text{H}-NMR spectrum exhibits signals for the methyl ester (δ3.9ppm\delta \approx 3.9 \, \text{ppm}), aromatic protons (δ6.87.3ppm\delta \approx 6.8–7.3 \, \text{ppm}), and the aminoethyl group’s protons (δ1.32.7ppm\delta \approx 1.3–2.7 \, \text{ppm}) .

Synthetic Methodologies and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Esterification of 2-Chlorobenzoic Acid: Reaction with methanol under acidic conditions yields methyl 2-chlorobenzoate.

  • Introduction of the Aminoethyl Group: A coupling reaction with a protected (R)-1-aminoethyl reagent, followed by deprotection, installs the chiral side chain.

Critical parameters include:

  • Temperature Control: Maintaining 05C0–5^\circ \text{C} during amine coupling to minimize racemization.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
EsterificationH2SO4\text{H}_2\text{SO}_4, MeOH, reflux85
Amine CouplingEDC/HOBt, DCM, 0C0^\circ \text{C}72
DeprotectionHCl\text{HCl} (gaseous), THF90

Industrial-Scale Considerations

Though industrial production data for this specific compound is limited, insights from analogous benzoate derivatives suggest scalability challenges. For example, the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid—a related SGLT2 inhibitor intermediate—relies on nitration, bromination, and diazotization steps optimized for cost and efficiency . Adapting such protocols would require:

  • Solvent Recycling: Using tetrahydrofuran (THF) or acetonitrile (MeCN) in closed-loop systems.

  • Catalyst Optimization: Transition metal catalysts to enhance reaction rates and selectivity .

Reaction TypeReagents/ConditionsProduct
OxidationKMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}, heatCarboxylic acid derivative
ReductionLiAlH4\text{LiAlH}_4, THFBenzyl alcohol derivative
Sandmeyer ReactionCuCl\text{CuCl}, HClChloro-substituted analogs

Stereochemical Stability

The RR-configuration at the aminoethyl group is susceptible to racemization under strongly acidic or basic conditions. Chiral HPLC analyses confirm enantiomeric excess (ee) >98% when reactions are conducted below 10C10^\circ \text{C}.

Comparison with Structural Analogues

Table 4: Analogues and Their Properties

CompoundKey Structural DifferencesReported Activity
Methyl 2-amino-4-chlorobenzoateLacks aminoethyl side chainWeak antimicrobial activity
Ethyl 4-(1-aminoethyl)-2-bromobenzoateBromine substitution, ethyl esterEnhanced anti-inflammatory

The aminoethyl group’s presence correlates with improved bioactivity, while halogen choice (Cl vs. Br) influences pharmacokinetics.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Chiral Amine Derivatives: Used in asymmetric synthesis of beta-lactam antibiotics.

  • Targeted Drug Delivery Systems: Functionalization with polyethylene glycol (PEG) enhances solubility for parenteral formulations.

Material Science Applications

Its aromatic and amine functionalities make it a candidate for:

  • Polymer Crosslinking Agents: Enhancing thermostability in epoxy resins.

  • Ligands in Catalysis: Palladium complexes for Suzuki-Miyaura couplings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator